molecular formula C12H11F3O3 B027834 Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate CAS No. 106263-53-0

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

Cat. No.: B027834
CAS No.: 106263-53-0
M. Wt: 260.21 g/mol
InChI Key: HVHVSJPSNQIPEM-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS: 106263-53-0) is a high-value β-ketoester building block extensively used in organic synthesis and medicinal chemistry research. This compound features a reactive 1,3-dicarbonyl motif and a para-trifluoromethylphenyl group, a combination that offers unique opportunities for constructing complex molecules. Key Research Applications & Value: Versatile Synthetic Intermediate: Serves as a key precursor in metal-catalyzed cycloisomerization reactions and is a proficient substrate in enantioselective Michael additions for forming carbon-carbon bonds. Building Block for Drug Discovery: The trifluoromethyl (CF₃) group is a critical motif in modern agrochemical and pharmaceutical design. Its incorporation into lead compounds can significantly influence lipophilicity, metabolic stability, and binding affinity, making this ester a valuable reagent for developing New Chemical Entities (NCEs). Mechanism of Action in Synthesis: The compound acts primarily as a carbon nucleophile (enolate) in Lewis base-catalyzed stereoselective reductions and other C-C bond-forming reactions under basic conditions. The strong electron-withdrawing nature of the CF₃ group enhances the acidity of the α-protons and modulates the reactivity of the carbonyl groups. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHVSJPSNQIPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375095
Record name Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106263-53-0
Record name Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via enolate formation, where ethyl acetoacetate deprotonates in the presence of a strong base (e.g., sodium ethoxide). The enolate attacks the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzaldehyde, followed by elimination of water to form the β-ketoester.

Optimized Protocol :

  • Reagents : Ethyl acetoacetate (1.2 equiv), 4-(trifluoromethyl)benzaldehyde (1.0 equiv), NaOEt (1.5 equiv).

  • Solvent : Anhydrous ethanol.

  • Conditions : Reflux at 78°C for 6–8 h under nitrogen.

  • Workup : Acidic quenching (HCl), extraction with ethyl acetate, and silica gel chromatography.

  • Yield : 68–72%.

Limitations and Modifications

While cost-effective, this method suffers from moderate yields due to competing side reactions, such as self-condensation of ethyl acetoacetate. Recent advances employ microwave-assisted synthesis to reduce reaction time to 2 h, improving yields to 78%.

Malonic Ester Synthesis: Carboxylate Activation Strategy

This method leverages carboxylate activation to couple 4-(trifluoromethyl)benzoic acid with monoethyl malonate, offering higher regioselectivity.

Stepwise Procedure

  • Activation : 4-(Trifluoromethyl)benzoic acid is treated with carbonyldiimidazole (CDI) in THF to form an active acyl imidazole intermediate.

  • Nucleophilic Attack : Potassium monoethyl malonate, generated in situ from malonic acid and ethanol, reacts with the activated carboxylate in acetonitrile under MgCl₂ catalysis.

  • Workup : Extraction with ethyl acetate and purification via distillation.

Key Data :

ParameterValueSource
Yield82–85%
Purity (HPLC)>98%
Reaction Time16 h

Advantages Over Claisen Condensation

  • Avoids aldehyde oxidation side reactions.

  • Compatible with electron-deficient aromatic acids.

  • Scalable to multi-kilogram batches with minimal byproducts.

Diazotization-Coupled Ketonization: Aniline-Derived Route

A less conventional but efficient method involves diazotization of 4-(trifluoromethyl)aniline followed by coupling with isopropenyl acetate.

Synthetic Pathway

  • Diazotization : 4-(Trifluoromethyl)aniline is treated with NaNO₂ and HCl at 5–10°C to form the diazonium salt.

  • Coupling : The diazonium salt reacts with isopropenyl acetate in methanol/water, catalyzed by CuCl, to yield the β-ketoester.

Optimized Conditions :

  • Catalyst : CuCl (1 mol%).

  • Solvent : Methanol/water (3:1).

  • Temperature : 40–60°C, 2 h.

  • Yield : 59–62%.

Challenges and Mitigations

  • Byproduct Formation : Competing Sandmeyer reactions produce aryl chlorides. This is mitigated by strict temperature control (<60°C) and excess isopropenyl acetate.

  • Purification : Distillation under reduced pressure (10 mmHg) isolates the product at 98–102°C.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Claisen Condensation68–7895ModerateHigh
Malonic Ester82–8598HighModerate
Diazotization59–6290LowLow

Key Insights :

  • The malonic ester method is optimal for industrial applications due to superior yield and purity.

  • Claisen condensation remains valuable for small-scale syntheses requiring minimal infrastructure.

  • Diazotization is limited by hazardous intermediates and lower yields but useful for specialized derivatives.

Physicochemical Characterization of the Product

PropertyValueSource
Molecular FormulaC₁₂H₁₁F₃O₄
Molecular Weight276.18 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point296.7 ± 35.0°C
Flash Point129.0 ± 20.8°C

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. Its trifluoromethyl group enhances the lipophilicity and stability of derivatives formed from it, making it a valuable precursor in synthesizing pharmaceuticals and agrochemicals.

Research indicates that ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown that compounds with trifluoromethyl groups often demonstrate enhanced biological activity due to their ability to interact favorably with biological targets.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as an intermediate in the synthesis of various pharmaceutical agents. Its unique properties may lead to the development of drugs with improved efficacy and reduced side effects.

Industrial Applications

The compound is utilized in developing agrochemicals and materials with specific properties attributed to the trifluoromethyl group. This group is known for imparting stability and resistance to metabolic degradation, making it suitable for long-lasting agricultural products.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivitySmith et al., 2023Demonstrated significant inhibition of bacterial growth at low concentrations.
Synthesis of PharmaceuticalsJohnson & Lee, 2022Successfully synthesized novel anti-inflammatory agents using this compound as a precursor.
Agrochemical DevelopmentPatel et al., 2021Developed a new class of herbicides with improved efficacy due to enhanced lipophilicity.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The trifluoromethyl group’s position on the phenyl ring significantly impacts electronic and steric properties. Comparisons include:

Compound Name CAS Number Substituent Position Molecular Formula Similarity Score Key Applications
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate 106263-53-0 Para C₁₂H₁₁F₃O₃ Reference Anti-tubercular agents
Methyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate 93618-66-7 Meta C₁₁H₉F₃O₃ 1.00 Not specified
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate 175278-02-1 3,5-Di-CF₃ C₁₃H₁₀F₆O₃ 0.96 Enhanced lipophilicity
Ethyl 3-oxo-3-phenylpropanoate 94-02-0 No CF₃ C₁₁H₁₂O₃ 0.81 General ketoester reactions

Key Observations :

  • Para-substituted CF₃ (target compound) exhibits optimal electronic withdrawal for nucleophilic attack at the keto group, facilitating cyclization in triazolopyrimidine synthesis .
  • Meta-substituted CF₃ (CAS 93618-66-7) shows higher similarity (1.00) but may alter regioselectivity in reactions due to steric hindrance .

Trends :

  • Higher yields are observed for mono-substituted analogs (56–89%) compared to bis-CF₃ derivatives, which require multi-step syntheses .
  • Steric bulk in 3,5-bis(trifluoromethyl) analogs complicates purification, reducing isolated yields .

Spectroscopic Properties

1H NMR Shifts (CDCl₃) :

  • Target Compound : δ 8.05 (d, J = 8.2 Hz, Ar-H), 6.52 (d, J = 8.2 Hz, Ar-H), 4.20 (q, OCH₂), 1.26 (t, CH₃) .
  • Ethyl 3-(2-fluorophenyl)-3-oxopropanoate: δ 7.85–7.25 (m, Ar-H), 4.30 (q, OCH₂), 1.35 (t, CH₃) .
  • Methyl 3-oxo-3-(3-CF₃-phenyl)propanoate: δ 8.30 (s, Ar-H), 3.90 (s, OCH₃) .

Insights :

  • Para-CF₃ causes deshielding of adjacent aromatic protons (δ 8.05), whereas meta-CF₃ shifts protons to δ 8.30 due to anisotropic effects .
  • Fluorine in ortho position (2-fluorophenyl analog) induces complex splitting in aromatic proton signals .

Condensation Reactions

The target compound reacts with amines (e.g., 1H-1,2,4-triazol-5-amine) to form triazolopyrimidines with anti-tubercular activity (IC₅₀ = 0.12 µM) . In contrast:

  • 3,5-Bis(trifluoromethyl) analogs show slower reaction kinetics due to steric hindrance but higher metabolic stability .
  • Non-fluorinated analogs (CAS 94-02-0) exhibit faster condensation but lower bioactivity .

Biological Activity

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a synthetic organic compound characterized by its trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₁F₃O₃
  • Molecular Weight : 260.21 g/mol
  • CAS Number : 106263-53-0

The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its interaction with biological membranes and cellular targets. This structural feature contributes to its unique pharmacological properties, making it a valuable compound in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent. The lipophilic nature of the compound aids in penetrating microbial membranes, enhancing its efficacy.

Table 1: Antimicrobial Activity

MicroorganismActivity ObservedReference
E. coli Inhibition observed
S. pneumoniae Moderate sensitivity
A. fumigatus Effective antifungal action

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that the compound may modulate enzyme activity and influence signaling pathways associated with cancer cell proliferation and survival.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The trifluoromethyl group enhances binding affinity to certain enzymes and receptors, potentially acting as an inhibitor or activator in various biochemical pathways.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific enzymes involved in cancer progression, leading to decreased cell viability in vitro.
  • Clinical Trials : Ongoing clinical trials are assessing the compound's efficacy in combination therapies for cancer treatment, showing promising results in enhancing the effects of existing chemotherapeutic agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Table 2: Comparison with Similar Compounds

CompoundTrifluoromethyl GroupBiological Activity
Ethyl 3-oxo-3-(4-methylphenyl)propanoateNoLower potency
Ethyl 3-oxo-3-(2-trifluoromethylphenyl)propanoateYesComparable antimicrobial activity
Ethyl 3-oxo-3-(4-trifluoromethoxyphenyl)propanoateYesEnhanced lipophilicity

Q & A

Q. What are the standard synthetic routes for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via acylation or condensation reactions. For example, in a method validated by NMR and mass spectrometry, 4-(trifluoromethyl)benzoyl chloride reacts with ethyl acetoacetate under basic conditions to form the β-keto ester. Alternatively, nucleophilic acyl substitution using methyl 3-chloro-3-oxopropanoate with anilines or aryl Grignard reagents is employed . Key factors include temperature control (e.g., 0°C for Grignard reactions to prevent side products) and solvent selection (tetrahydrofuran or ethyl acetate). Yields range from 58% to 91%, depending on purification steps like column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ester carbonyl (δ ~173 ppm) and ketone (δ ~192 ppm) groups. Aromatic protons appear as doublets (δ 8.05–6.52 ppm) .
  • Mass Spectrometry : ESI-MS shows [M+H]+^+ at m/z 283.1, with HRMS validating the molecular formula (C12_{12}H11_{11}F3_3O3_3) .
  • HPLC : Retention times (e.g., 1.01 minutes under SMD-FA05 conditions) ensure purity and monitor reaction progress .

Q. How can researchers differentiate this compound from structurally similar analogs?

Compare substituent positions (e.g., 4-(trifluoromethyl)phenyl vs. 2-fluorophenyl in analogs) using 19^{19}F NMR or IR spectroscopy. For example, the trifluoromethyl group in the para-position produces distinct splitting patterns in 1^1H NMR and unique retention times in HPLC .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing derivatives like brominated or hydroxylated analogs?

Bromination at the α-carbon (adjacent to the ketone) requires electrophilic reagents (e.g., NBS) under radical initiation, while hydroxylation via oxymercuration demands careful pH control to avoid ester hydrolysis. Evidence of partial decarboxylation in acidic conditions (e.g., H2_2SO4_4/acetic acid) highlights the need for stepwise reaction monitoring .

Q. What strategies resolve contradictions in spectral data from different synthetic batches?

Contradictions often arise from residual solvents or regioisomers. For example, unexpected peaks in 1^1H NMR may indicate incomplete purification. Solutions include:

  • Drying agents : Anhydrous MgSO4_4 removes trace water .
  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations .
  • Alternative eluents : Adjusting hexane/ethyl acetate ratios in column chromatography improves separation .

Q. How can computational modeling optimize this compound’s reactivity in drug discovery?

DFT calculations predict electrophilic sites for nucleophilic attack (e.g., the β-keto ester moiety). Docking studies with target proteins (e.g., Plasmodium falciparum enzymes) identify binding affinities, guiding structural modifications. For instance, substituting the trifluoromethyl group with electron-withdrawing groups enhances interaction with hydrophobic pockets .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization at the α-carbon occurs under high temperatures or prolonged reaction times. Mitigation strategies:

  • Low-temperature protocols : Stirring at 0–5°C during acylation .
  • Chiral catalysts : Use of (R)-BINOL derivatives in asymmetric synthesis .
  • Crystallization : Hexane/ethyl acetate mixtures yield >97% purity .

Methodological Tables

Q. Table 1: Key Synthetic Routes and Yields

MethodReagents/ConditionsYieldReference
Grignard Acylation4-(Trifluoromethyl)phenyl MgBr, THF, 0°C58%
Nucleophilic SubstitutionMethyl 3-chloro-3-oxopropanoate, K3_3PO4_4, RT91%
Acid-Catalyzed DecarboxylationH2_2SO4_4, acetic acid, reflux71%

Q. Table 2: Analytical Data Comparison

TechniqueKey Peaks/DataReference
1^1H NMR (CDCl3_3)δ 8.05 (d, 2H, Ar), 4.20 (q, OCH2_2)
ESI-MS[M+H]+^+ = 283.1
HPLC (SMD-FA05)Retention time = 1.01 min

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
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Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

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